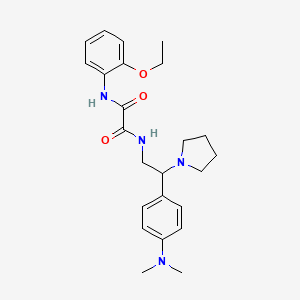
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are associated with various biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C24H32N4O2
- Molecular Weight: 408.546 g/mol
- CAS Number: 899729-27-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways related to pain and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.
1. Analgesic Properties
Research indicates that this compound exhibits potential analgesic effects. In vitro studies have shown that it can inhibit pain pathways, possibly through modulation of neurotransmitter release or receptor activity. The presence of the dimethylamino group is thought to enhance its interaction with pain receptors.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to reduce pro-inflammatory cytokine levels and inhibit inflammatory cell migration, suggesting its use in treating conditions characterized by chronic inflammation.
3. Antioxidant Activity
The compound has also been assessed for its antioxidant capabilities. In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it demonstrated significant radical scavenging activity, indicating its potential role in mitigating oxidative stress-related damage .
Study 1: Analgesic Efficacy
A study conducted on animal models evaluated the analgesic efficacy of the compound. Results indicated a dose-dependent reduction in pain responses compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in pain signaling pathways.
Study 2: Anti-inflammatory Response
In another investigation focusing on inflammatory models, the compound was administered to subjects with induced inflammation. Results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Data Tables
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-31-22-10-6-5-9-20(22)26-24(30)23(29)25-17-21(28-15-7-8-16-28)18-11-13-19(14-12-18)27(2)3/h5-6,9-14,21H,4,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBAYNZXIIPJHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














